Cas no 5394-51-4 (4-(3,4-dimethylbenzoyl)-2,5-diphenyl-3-furoic Aicd)

4-(3,4-dimethylbenzoyl)-2,5-diphenyl-3-furoic Aicd structure
5394-51-4 structure
Productnaam:4-(3,4-dimethylbenzoyl)-2,5-diphenyl-3-furoic Aicd
CAS-nummer:5394-51-4
MF:C26H20O4
MW:396.434607505798
CID:1588763
PubChem ID:220578

4-(3,4-dimethylbenzoyl)-2,5-diphenyl-3-furoic Aicd Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(3,4-dimethylbenzoyl)-2,5-diphenyl-3-furoic Aicd
    • 4-(3,4-dimethyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid
    • AR-1F6040
    • AG-J-14274
    • 4-(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzolsulfonsaeure
    • 3,4-Dimethyl-1-(4-sulfophenyl)pyrazol-5-one
    • EINECS 253-851-7
    • p-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid
    • 3,4-Dimethyl-1-(4-sulfo-phenyl)-pyrazol-5-on
    • 4-(3,4-dimethyl-benzoyl)-2,5-diphenyl-furan-3-carboxylic acid
    • AC1Q6WXW
    • 4-(3,4-dimethyl-5-oxo-2,5-dihydro-pyrazol-1-yl)-benzenesulfonic acid
    • 4-(3,4-dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzenesulfonic acid
    • 3,4-Dimethyl-1-(4-sulfophenyl)pyrazol-5(4H)-one
    • AC1L54UF
    • 4-(3,4-Dimethyl-benzoyl)-2,5-diphenyl-furan-3-carbonsaeure
    • CTK4H9588
    • 4-(3,4-dimethyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid; AR-1F6040; AG-J-14274; 4-(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzolsulfonsaeure; 3,4-Dimethyl-1-(4-sulfophenyl)pyrazol-5-one; EINECS 253-851-7; p-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid; 3,4-Dimethyl-1-(4-sulfo-phenyl)-pyrazol-5-on; 4-(3,4-dimethyl-benzoyl)-2,5-diphenyl-furan-3-carboxylic acid; AC1Q6WXW; 4-(3,4-dimethyl-5-oxo-2
    • NSC-3484
    • DS-014486
    • 5394-51-4
    • NSC3484
    • 4-(3,4-dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid
    • DTXSID40968736
    • 4-(3,4-dimethylbenzoyl)-2,5-diphenyl-furan-3-carboxylic acid
    • 4-(3,5-DIPHENYL-3-FUROIC AICD
    • Inchi: InChI=1S/C26H20O4/c1-16-13-14-20(15-17(16)2)23(27)21-22(26(28)29)25(19-11-7-4-8-12-19)30-24(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,28,29)
    • InChI-sleutel: UBMNIVPTEZITQV-UHFFFAOYSA-N
    • LACHT: CC1=C(C=C(C=C1)C(=O)C2=C(OC(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C

Berekende eigenschappen

  • Exacte massa: 396.1362
  • Monoisotopische massa: 396.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 604
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 67.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.216
  • Kookpunt: 644.7°C at 760 mmHg
  • Vlampunt: 343.7°C
  • Brekindex: 1.617
  • PSA: 67.51
  • LogboekP: 6.15960
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